molecular formula C7H10O5 B098353 Dimethyl 2-acetylpropanedioate CAS No. 17094-36-9

Dimethyl 2-acetylpropanedioate

Cat. No. B098353
CAS RN: 17094-36-9
M. Wt: 174.15 g/mol
InChI Key: OGINYHLEYVNAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-acetylpropanedioate (DMAD) is a chemical compound that has been widely used in organic synthesis. It is a colorless liquid with a fruity odor and is soluble in water and most organic solvents. DMAD is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.

Mechanism Of Action

Dimethyl 2-acetylpropanedioate is a versatile reagent that can undergo various chemical reactions, such as nucleophilic addition, condensation, and oxidation. The mechanism of action of Dimethyl 2-acetylpropanedioate depends on the specific reaction it undergoes. For example, in the synthesis of pharmaceuticals, Dimethyl 2-acetylpropanedioate can react with a nucleophile, such as an amine or an alcohol, to form a new carbon-carbon bond. In the synthesis of fragrances, Dimethyl 2-acetylpropanedioate can undergo a condensation reaction with an aromatic compound to form a new carbon-carbon bond.

Biochemical And Physiological Effects

Dimethyl 2-acetylpropanedioate has no known biochemical or physiological effects on humans or animals. It is not used as a drug or a medicine and has no therapeutic value. Dimethyl 2-acetylpropanedioate is only used as a chemical reagent in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using Dimethyl 2-acetylpropanedioate as a chemical reagent in laboratory experiments are its high yield, purity, and versatility. Dimethyl 2-acetylpropanedioate can undergo various chemical reactions and can be easily synthesized in large quantities. The limitations of using Dimethyl 2-acetylpropanedioate are its potential toxicity and flammability. Dimethyl 2-acetylpropanedioate should be handled with care and stored in a cool and dry place.

Future Directions

There are many future directions for the research and development of Dimethyl 2-acetylpropanedioate. One possible direction is the synthesis of new pharmaceuticals using Dimethyl 2-acetylpropanedioate as a building block. Dimethyl 2-acetylpropanedioate can be used to synthesize new antihypertensive agents, antitumor agents, and anti-inflammatory agents. Another possible direction is the synthesis of new fragrances using Dimethyl 2-acetylpropanedioate as a key intermediate. Dimethyl 2-acetylpropanedioate can be used to synthesize new musk and jasmine fragrances. Finally, Dimethyl 2-acetylpropanedioate can be used to synthesize new agrochemicals, such as insecticides, herbicides, and fungicides, to improve crop yield and protect the environment.

Synthesis Methods

Dimethyl 2-acetylpropanedioate can be synthesized by the reaction of acetylacetone with dimethyl oxalate in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form Dimethyl 2-acetylpropanedioate. The reaction is simple, efficient, and can be carried out under mild conditions. The yield of Dimethyl 2-acetylpropanedioate is high, and the purity can be easily controlled by distillation or recrystallization.

Scientific Research Applications

Dimethyl 2-acetylpropanedioate has been widely used as a building block for the synthesis of various organic compounds. It is an important intermediate for the synthesis of pharmaceuticals, such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. Dimethyl 2-acetylpropanedioate is also used in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides. In addition, Dimethyl 2-acetylpropanedioate is a key intermediate for the synthesis of fragrances, such as musk and jasmine.

properties

CAS RN

17094-36-9

Product Name

Dimethyl 2-acetylpropanedioate

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

dimethyl 2-acetylpropanedioate

InChI

InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h5H,1-3H3

InChI Key

OGINYHLEYVNAAR-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)OC)C(=O)OC

Canonical SMILES

CC(=O)C(C(=O)OC)C(=O)OC

synonyms

2-Acetylmalonic acid dimethyl ester

Origin of Product

United States

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